2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring attached to an imidazole ring, which is further substituted with a carboxylic acid group and two hydrochloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride typically involves multiple steps. One common method starts with the reaction of piperidine with an appropriate imidazole derivative under acidic conditions. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the required reagents and conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrochloride groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Imidazole-5-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-(Piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study biological processes involving imidazole derivatives.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors, leading to biological responses. For example, it could inhibit or activate specific enzymes, modulate receptor activity, or interfere with signaling pathways.
Comparison with Similar Compounds
2-(Piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is unique due to its specific structural features. Similar compounds include:
2-(Piperidin-4-yl)benzoic acid hydrochloride: Used as a linker in PROTAC development.
2-Piperidin-4-yl-1H-benzimidazole: Used in the synthesis of sodium channel blockers and Akt1/Akt2 dual inhibitors.
These compounds share the piperidine ring but differ in their substituents and functional groups, leading to different chemical properties and applications.
Properties
CAS No. |
2551118-25-1 |
---|---|
Molecular Formula |
C9H15Cl2N3O2 |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
2-piperidin-4-yl-1H-imidazole-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H13N3O2.2ClH/c13-9(14)7-5-11-8(12-7)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12)(H,13,14);2*1H |
InChI Key |
PRNAXMIHFQDPTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=C(N2)C(=O)O.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.